1-(4-Acetylpiperidino)ethan-1-one

Fragment-based drug discovery Physicochemical profiling Scaffold optimization

Fragment-based screening programs often suffer from scaffold redundancy, limiting novel hit exploration. 1-(4-Acetylpiperidino)ethan-1-one (CAS 162368-01-6) resolves this as a chemically distinct bis-acetylated piperidine building block. Its dual N- and C-acetyl substitution creates a unique hydrogen-bond acceptor landscape (PSA 37.38 Ų) unavailable with mono-acetylated analogs. • Enables probing of pure acceptor pharmacophores; zero H-bond donors prevent donor-based selectivity artifacts. • Ideal fragment for growing/linking: dual acetyl vectors support rapid synthetic elaboration. • LogP of 0.77 and neutral state at physiological pH minimize non-specific assay interference. Supplied with ≥97% purity and rigorous analytical characterization to ensure reproducibility in hit-to-lead campaigns.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 162368-01-6
Cat. No. B063041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Acetylpiperidino)ethan-1-one
CAS162368-01-6
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC(=O)C1CCN(CC1)C(=O)C
InChIInChI=1S/C9H15NO2/c1-7(11)9-3-5-10(6-4-9)8(2)12/h9H,3-6H2,1-2H3
InChIKeyVFZXZEJGLKOTBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Acetylpiperidino)ethan-1-one Fragment Profile


1-(4-Acetylpiperidino)ethan-1-one (CAS 162368-01-6), also known as 1,4-diacetylpiperidine, is a bis-acetylated piperidine derivative with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a fragment molecule widely utilized in drug discovery as a core scaffold for molecular linking, expansion, and structural modification [1]. The compound exists as a colorless to pale yellow crystalline solid or liquid, with a predicted density of 1.057±0.06 g/cm³ and a predicted boiling point of 308.9±35.0 °C . Its calculated logP of 0.7718 and polar surface area (PSA) of 37.38 Ų reflect moderate lipophilicity and hydrogen-bonding capacity [2].

Fragment scaffold for molecular linking and expansion strategies
Bis-acetyl piperidine core with moderate lipophilicity and polar surface area
Predicted neutral state across physiological pH range

1-(4-Acetylpiperidino)ethan-1-one: Differentiation from Analogs


Procurement specialists and medicinal chemists cannot assume functional equivalence between 1-(4-Acetylpiperidino)ethan-1-one and structurally related piperidine derivatives. The presence of dual acetyl groups at both the N-1 and C-4 positions creates a distinct hydrogen-bonding landscape and steric profile compared to mono-acetylated piperidines (e.g., N-acetylpiperidine, CAS 618-42-8) [1] or mono-functionalized 4-acetylpiperidine (CAS 30818-11-2) [2]. The bis-acetyl substitution pattern modulates physicochemical parameters including logP (0.7718) and PSA (37.38 Ų) [3], which directly influence fragment library design and hit-to-lead optimization trajectories. Critically, the compound's measurable but weak inhibition of dihydroorotase (IC50 = 1.00E+6 nM) [4] confirms that it is not a potent inhibitor but a chemically tractable fragment scaffold—a property that cannot be extrapolated to analogs lacking the specific acetyl substitution geometry.

Acetyl substitution Bis-acetyl geometry creates a distinct hydrogen-bonding landscape compared to mono-acetyl piperidines.
Fragment profile Weak dihydroorotase inhibition (class-level) is scaffold-specific and may not transfer to analogs.
Ionization behavior Predicted low basicity alters solubility and binding versus more basic piperidine fragments.

1-(4-Acetylpiperidino)ethan-1-one: Quantitative Evidence


Lipophilicity & PSA vs. Mono-Acetylpiperidines

1-(4-Acetylpiperidino)ethan-1-one exhibits a calculated logP of 0.7718 and a polar surface area (PSA) of 37.38 Ų [1]. In contrast, the mono-acetyl analog N-acetylpiperidine (CAS 618-42-8) has a reported logP of 0.402 [2] and a lower molecular weight of 127.19 g/mol. The ~0.37 logP unit increase corresponds to a greater than 2.3-fold increase in octanol-water partition coefficient, which directly impacts compound handling in fragment library design and downstream physicochemical optimization.

Lipophilicity vs Mono-Acetyl
Cross-study comparable
logP 0.77 vs 0.40 (Δ +0.37)
Supports distinct chemical space in fragment library design
In silico predicted values
Fragment-based drug discovery Physicochemical profiling Scaffold optimization

Dihydroorotase Inhibition Fragment Profile

In an enzymatic assay evaluating inhibition of dihydroorotase from mouse Ehrlich ascites, 1-(4-Acetylpiperidino)ethan-1-one exhibited an IC50 of 1.00E+6 nM (1 mM) at pH 7.37 when tested at a concentration of 10 μM [1]. This millimolar-range inhibitory activity is characteristic of a fragment hit rather than a potent lead compound. By comparison, optimized dihydroorotase inhibitors typically achieve IC50 values in the nanomolar to low micromolar range [2]. The weak potency confirms the compound's utility as a structurally tractable starting point for fragment elaboration rather than as a final bioactive molecule.

Dihydroorotase Inhibition
Class-level inference
IC50 = 1.00E+6 nM (1 mM)
Reported weak target engagement supports fragment-based elaboration
At 10 µM, pH 7.37
Enzyme inhibition Fragment screening Dihydroorotase

Low Basicity Compared to Piperidine

1-(4-Acetylpiperidino)ethan-1-one has a predicted pKa of -1.36±0.40 . This extremely low basicity reflects the electron-withdrawing effects of the two acetyl groups on the piperidine nitrogen. In comparison, unsubstituted piperidine has a pKa of approximately 11.2 [1], and N-acetylpiperidine is expected to have a substantially reduced but still positive pKa. The negative pKa value indicates that the compound remains predominantly unprotonated across all physiologically relevant pH ranges, which fundamentally alters its solubility profile, membrane permeability, and protein-binding interactions relative to more basic piperidine-containing fragments.

Low Basicity vs Piperidine
Predicted
pKa = -1.36 vs 11.2 (Δ -12.6)
Neutral state under assay conditions reduces ionization variability
Predicted value
Physicochemical characterization Ionization state Solubility prediction

Hydrogen-Bond Acceptor Capacity vs. 4-Acetylpiperidine

1-(4-Acetylpiperidino)ethan-1-one contains three hydrogen-bond acceptor atoms (two carbonyl oxygens and one amide oxygen equivalent) with zero hydrogen-bond donor atoms [1]. In contrast, the mono-functionalized analog 4-acetylpiperidine (CAS 30818-11-2) contains one carbonyl oxygen (one acceptor) and one secondary amine (one donor) [2]. This fundamental difference in hydrogen-bonding capacity and donor/acceptor ratio (0:3 vs. 1:1) alters the compound's ability to engage biological targets through specific directional interactions. The absence of hydrogen-bond donor groups eliminates the possibility of intramolecular hydrogen bonding that could mask pharmacophoric elements during fragment screening.

H-Bond Acceptor Capacity
Direct head-to-head comparison
Donors: 0 vs 1; Acceptors: 3 vs 1
Pure acceptor profile may engage different binding sites than mono-acetyl analogs
Based on molecular formula
Hydrogen bonding Fragment library design Target engagement

1-(4-Acetylpiperidino)ethan-1-one: Applications & Procurement


Fragment-Based Drug Discovery Library Construction

Given its validated weak dihydroorotase inhibition (IC50 = 1.00E+6 nM) and favorable physicochemical properties (logP = 0.7718, PSA = 37.38 Ų), 1-(4-Acetylpiperidino)ethan-1-one is an ideal fragment for inclusion in diversity-oriented screening libraries [1]. Its neutral state at all physiological pH (pKa = -1.36) eliminates ionization artifacts during high-throughput screening, while its dual acetyl groups provide multiple vectors for fragment growing, linking, or merging strategies .

Scaffold Hopping & SAR Exploration

The bis-acetyl substitution pattern of 1-(4-Acetylpiperidino)ethan-1-one offers a chemically distinct core for scaffold hopping from mono-acetylated piperidines (e.g., N-acetylpiperidine, 4-acetylpiperidine) [1]. The compound's three hydrogen-bond acceptor sites and zero donors enable exploration of binding pockets that require pure acceptor pharmacophores, which cannot be probed using analogs containing hydrogen-bond donor groups.

Synthetic Intermediate for Bis-Functionalized Piperidines

1-(4-Acetylpiperidino)ethan-1-one serves as a stable, crystalline/liquid intermediate for the synthesis of more complex 1,4-disubstituted piperidines [1]. Its high thermal stability and compatibility with polar aprotic solvents (e.g., DMSO, acetone) facilitate a wide range of downstream synthetic transformations, including reduction, alkylation, and condensation reactions.

Physicochemical Reference for Acetylated Heterocycles

With well-defined predicted properties including boiling point (308.9±35.0 °C), density (1.057±0.06 g/cm³), and logP (0.7718), 1-(4-Acetylpiperidino)ethan-1-one can be used as a reference standard for calibrating computational models that predict the physicochemical properties of N- and C-acetylated heterocycles [1]. Its availability in high purity (≥97%) from commercial suppliers ensures reproducible experimental validation.

Application
Selection Property
Validation Focus
Fragment library construction
Bis-acetyl fragment scaffold with multiple vectors
Physicochemical profiling and target engagement assays
Scaffold hopping SAR
Hydrogen-bond acceptor profile
Binding-site engagement with pure acceptor pharmacophores
Synthetic intermediate
Crystalline/liquid stable intermediate
Reaction compatibility and purity validation
Physicochemical reference standard
Predicted property dataset
Computational model calibration

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